Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate
Description
IUPAC Nomenclature and Structural Isomerism Considerations
The IUPAC name of this compound is derived through hierarchical substitution pattern analysis of the benzofuran core. The parent structure, 1-benzofuran (C8H6O), is numbered such that the oxygen atom occupies position 1. Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- A methyl group at position 2
- A methoxycarbonylphenylmethoxy group at position 5
- A methyl ester at position 3
The methoxycarbonylphenylmethoxy substituent itself contains a para-substituted benzyl group with a methoxycarbonyl (-COOCH3) functionality at position 4 of the phenyl ring. This results in the full systematic name: methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate .
Structural isomerism possibilities include:
Table 1: Structural isomerism considerations for the compound.
The absence of chiral centers (as confirmed by its achiral designation) eliminates enantiomeric forms, but conformers arising from restricted rotation about the benzyl ether bond (C-O-C linkage) create distinct spatial arrangements.
Molecular Geometry and Conformational Analysis
X-ray crystallographic data of analogous benzofuran derivatives reveal key geometric parameters:
Table 2: Key geometric parameters derived from crystallographic analogs.
The molecule adopts a near-planar benzofuran core (Fig. 1A), with the 2-methyl group causing minimal steric distortion (≤2° from plane). The para-substituted benzyl ether group exhibits a preferred antiperiplanar conformation (180° dihedral angle between benzofuran O1 and phenyl C1), minimizing steric clash between the methoxycarbonyl group and benzofuran methyl substituent.
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two stable conformers separated by 1.8 kcal/mol:
- Synclinal : Methoxycarbonyl group oriented toward benzofuran core (55% population)
- Anticlinal : Methoxycarbonyl group rotated 120° from synclinal (45% population)
The energy barrier for interconversion between these conformers is calculated at 3.2 kcal/mol, suggesting room-temperature flexibility in solution phase.
Electron Density Distribution and Aromatic System Characterization
The benzofuran core maintains aromatic character with a 10-π-electron system (6 from benzene, 4 from furan). Natural Bond Orbital (NBO) analysis reveals significant electron density perturbations:
Table 3: Electron density distribution at key positions.
The methyl ester at C3 induces strong electron-withdrawing effects (-I effect), depleting electron density at adjacent positions (C2 and C4). Conversely, the methoxy group in the benzyl ether donates electrons through resonance (+M effect), creating localized electron-rich regions at O5 and the para-phenyl ring.
Aromaticity indices calculated using Nucleus-Independent Chemical Shift (NICS) show:
- NICS(1)zz = -12.3 ppm (benzene ring)
- NICS(1)zz = -8.9 ppm (furan ring)
Properties
IUPAC Name |
methyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12-18(20(22)24-3)16-10-15(8-9-17(16)26-12)25-11-13-4-6-14(7-5-13)19(21)23-2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDTUDLNTPQQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling the reaction temperature, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesis, characterization, and various biological evaluations, including antimicrobial, anticancer, and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation : The precursor, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, is subjected to dimethylation using dimethyl sulfate in the presence of a base such as potassium carbonate.
- Formation of Benzofuran Derivatives : The reaction conditions are optimized to yield the desired methyl ester derivatives. Characterization is performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Conditions | Product |
|---|---|---|---|---|
| 1 | Dimethylation | Dimethyl sulfate, K2CO3 | Reflux in acetone | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
| 2 | Halogenation | Br2 or Cl2 with benzoyl peroxide | Reflux in carbon tetrachloride | Halogenated derivatives |
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In one study, various derivatives were tested against a range of Gram-positive and Gram-negative bacteria as well as yeasts. The results demonstrated that certain modifications in the benzofuran structure enhanced antimicrobial efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl-substituted benzofuran derivatives:
- Cell Line Testing : Compounds were screened against cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer) using MTT assays. The IC50 values were calculated to assess potency.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (nM) | Activity Level |
|---|---|---|---|
| 10h | A-549 | 50 | High |
| 10j | HeLa | 200 | Moderate |
| Control | - | 100 | Standard |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity.
Case Study 2: Anticancer Screening
A series of methyl-substituted benzofurans were evaluated for their anticancer properties. Compound 10h demonstrated an IC50 value of 50 nM against A-549 cells, significantly outperforming other tested analogues. This compound's structure facilitated enhanced binding to target proteins involved in cell cycle regulation.
Q & A
Q. What are the standard synthetic routes for Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step pathways:
- Claisen condensation to form the benzofuran core.
- Friedel-Crafts acylation or Suzuki coupling to introduce aromatic substituents.
- Esterification to add methoxycarbonyl groups. Key steps require precise control of reaction conditions (temperature, solvent, catalysts) to optimize intermediates. Characterization via NMR, IR, and mass spectrometry ensures structural fidelity at each stage .
Q. How is the compound structurally characterized post-synthesis?
- Spectroscopic analysis : and NMR confirm substituent positions and ester linkages. IR identifies carbonyl (C=O) and ether (C-O-C) stretches.
- Chromatographic methods : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%).
- Elemental analysis validates molecular formula consistency .
Q. What functional groups dictate its chemical reactivity?
- Methoxycarbonyl groups : Participate in hydrolysis or transesterification.
- Benzofuran core : Enables electrophilic substitution (e.g., halogenation).
- Ester linkages : Reactive toward nucleophiles (e.g., alcohols, amines). These groups enable derivatization for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity of the compound?
- Optimized reaction conditions : Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance solubility and reaction rates.
- Catalyst screening : Palladium catalysts for coupling reactions improve regioselectivity.
- In-line monitoring : Real-time TLC or HPLC reduces side-product formation. Contaminants (e.g., unreacted bromo intermediates) are minimized via recrystallization or column chromatography .
Q. How do substituent variations (e.g., halogens, methoxy groups) influence bioactivity?
- Halogen substituents : Bromine or chlorine at position 6 increases lipophilicity, enhancing membrane permeability in antimicrobial assays.
- Methoxy groups : Electron-donating effects stabilize interactions with enzyme active sites (e.g., cytochrome P450). Comparative SAR studies using analogs (e.g., fluoro vs. chloro derivatives) reveal substituent-dependent activity trends .
Q. How to resolve contradictions in reported biological activity data?
- Control for purity : Impurities (e.g., residual solvents) may skew assay results; validate via LC-MS.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ethyl ester analogs) to identify substituent-specific effects .
Q. What crystallographic methods determine its three-dimensional structure?
- X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths and angles.
- Data collection : High-resolution (<1.0 Å) synchrotron radiation improves accuracy.
- Twinned data handling : SHELXE resolves pseudo-merohedral twinning via iterative phasing .
Designing a study to probe its interaction with a kinase target:
- Molecular docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets.
- Enzyme inhibition assays : Measure IC values via fluorescence-based kinase activity kits.
- NMR titration : Monitor chemical shift perturbations to map binding interfaces.
Validate findings with mutagenesis (e.g., alanine scanning) of critical residues .
Methodological Notes
- Contradiction mitigation : Replicate experiments across independent labs and use orthogonal assays (e.g., SPR alongside ITC) for binding affinity validation.
- Advanced analytics : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) resolve structural ambiguities in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
